molecular formula C22H25N3O4S B116599 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate CAS No. 1011758-00-1

2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate

Cat. No. B116599
M. Wt: 427.5 g/mol
InChI Key: XDXHTKGPVLDSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C22H25N3O4S1. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

The synthesis of such compounds often involves a series of chemical reactions2. However, the specific synthesis process for this compound is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H25N3O4S1. However, the specific structural details are not provided in the retrieved sources.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the retrieved sources.


Scientific Research Applications

Synthesis and Chemical Properties

Pharmaceutical and Biological Applications

  • A study on the synthesis of novel piperazine derivatives, including those related to benzothiazepin, reveals potential applications in the pharmaceutical industry (Hai-tao, 2011).
  • The antimicrobial activity of new pyridine derivatives, incorporating benzothiazepin structures, suggests their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Research into 1,5-benzothiazepine derivatives, such as CRD-401, and their effects on smooth muscle, demonstrates the compound's pharmacological relevance (Nagao, Sato, Iwasawa, Takada, & Ishida, 1972).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the retrieved sources.


Future Directions

The future directions for research involving this compound are not detailed in the retrieved sources.


Please note that this analysis is based on the information available from the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHTKGPVLDSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine Carboxylate Impurity

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